

# Physical and chemical properties of Diethyl 4-Methoxyphenylphosphonate

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## Compound of Interest

Compound Name: *Diethyl 4-Methoxyphenylphosphonate*

Cat. No.: *B1349408*

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## Diethyl 4-Methoxyphenylphosphonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **Diethyl 4-Methoxyphenylphosphonate**. It includes a summary of its key identifiers, physical and chemical characteristics, and spectroscopic data. Furthermore, this document details a representative experimental protocol for its synthesis via the Michaelis-Arbuzov reaction. While direct biological activity data for this specific compound is limited, this guide explores the known activities of structurally related compounds and the broader potential of aryl phosphonates as enzyme inhibitors, offering insights for drug discovery and development.

### Introduction

**Diethyl 4-Methoxyphenylphosphonate** is an organophosphorus compound featuring a phosphonate group attached to a methoxy-substituted phenyl ring. This class of compounds, known as aryl phosphonates, are of significant interest in medicinal chemistry and materials science due to their structural similarity to phosphates, which allows them to act as mimics and

potential inhibitors of enzymes involved in various signaling pathways. Their inherent stability compared to phosphate esters makes them attractive candidates for the development of therapeutic agents. This guide aims to consolidate the available technical information on **Diethyl 4-Methoxyphenylphosphonate** to support further research and application development.

## Physical and Chemical Properties

The physical and chemical properties of **Diethyl 4-Methoxyphenylphosphonate** are summarized below.

### Identifiers and General Properties

Property	Value	Reference
CAS Number	3762-33-2	[1]
Molecular Formula	C <sub>11</sub> H <sub>17</sub> O <sub>4</sub> P	[1]
Molecular Weight	244.23 g/mol	[1]
Appearance	Colorless to almost colorless clear liquid	[1]
Purity	>97.0% (GC)	[1]

### Physical Properties

Property	Value	Reference
Flash Point	162 °C	[2]
Refractive Index	1.5050 to 1.5090	[3]
Storage Temperature	Room Temperature (Recommended in a cool and dark place, <15°C)	[2]

## Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of **Diethyl 4-Methoxyphenylphosphonate**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific spectra for **Diethyl 4-Methoxyphenylphosphonate** are not readily available in the public domain, supplier data confirms that the NMR spectrum is consistent with its chemical structure. For a closely related compound, diethyl (4-methoxyphenyl)phosphonate, the following NMR data has been reported:

- $^1\text{H}$  NMR (400 MHz,  $\text{CDCl}_3$ ):  $\delta$  1.26 (t,  $J = 7.1$  Hz, 6H), 3.80 (s, 3H), 3.95 – 4.14 (m, 4H), 6.89 – 6.96 (m, 2H), 7.66 – 7.74 (m, 2H).
- $^{13}\text{C}$  NMR (101 MHz,  $\text{CDCl}_3$ ):  $\delta$  16.34 (d,  $J = 6.5$  Hz), 55.36, 61.82 (d,  $J = 5.4$  Hz), 113.95 (d,  $J = 16.0$  Hz), 119.54 (d,  $J = 194.8$  Hz), 133.72 (d,  $J = 11.3$  Hz), 162.83 (d,  $J = 3.4$  Hz).
- $^{31}\text{P}$  NMR (162 MHz,  $\text{CDCl}_3$ ):  $\delta$  19.6.

## Synthesis

The synthesis of aryl phosphonates is commonly achieved through the Michaelis-Arbuzov reaction. Below is a representative protocol for the synthesis of **Diethyl 4-Methoxyphenylphosphonate**.

## Michaelis-Arbuzov Reaction: An Experimental Protocol

This protocol is adapted from general procedures for the synthesis of aryl phosphonates.

Materials:

- 4-Methoxy-iodobenzene (or 4-Methoxy-bromobenzene)
- Triethyl phosphite
- Palladium(II) acetate ( $\text{Pd}(\text{OAc})_2$ ) (catalyst)
- Triphenylphosphine ( $\text{PPh}_3$ ) (ligand)
- Anhydrous toluene (solvent)

- Inert gas (Nitrogen or Argon)

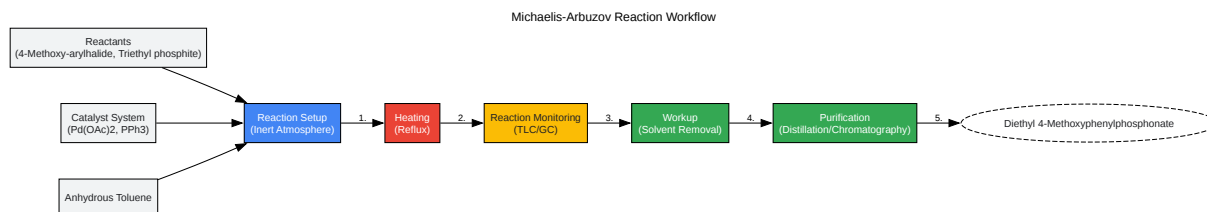
Equipment:

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with heating mantle
- Schlenk line or similar inert atmosphere setup
- Standard laboratory glassware for workup and purification

Procedure:

- To a dry round-bottom flask under an inert atmosphere, add 4-methoxy-iodobenzene (1 equivalent), palladium(II) acetate (e.g., 2 mol%), and triphenylphosphine (e.g., 4 mol%).
- Add anhydrous toluene via syringe.
- To this mixture, add triethyl phosphite (1.2 to 1.5 equivalents) via syringe.
- Heat the reaction mixture to reflux (approximately 110°C) and stir for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- After the reaction is complete, cool the mixture to room temperature.
- Remove the solvent under reduced pressure.
- The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield **Diethyl 4-Methoxyphenylphosphonate**.

Logical Workflow for Michaelis-Arbuzov Synthesis:



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Caption: Workflow for the synthesis of **Diethyl 4-Methoxyphenylphosphonate**.

## Reactivity and Stability

Aryl phosphonates are generally stable compounds. The phosphorus-carbon bond is robust and resistant to hydrolysis under neutral conditions. The ester groups can be hydrolyzed under acidic or basic conditions. The aromatic ring can undergo typical electrophilic substitution reactions, with the methoxy and phosphonate groups directing the position of substitution. Information on the specific degradation pathways of **Diethyl 4-Methoxyphenylphosphonate** is not extensively documented. Storage in a cool, dark place is recommended to prevent potential degradation.

## Biological Activity and Drug Development Potential

Direct studies on the biological activity of **Diethyl 4-Methoxyphenylphosphonate** are scarce in publicly available literature. However, the broader class of organophosphonates, and specifically aryl phosphonates, has garnered significant attention in drug discovery.

## Enzyme Inhibition

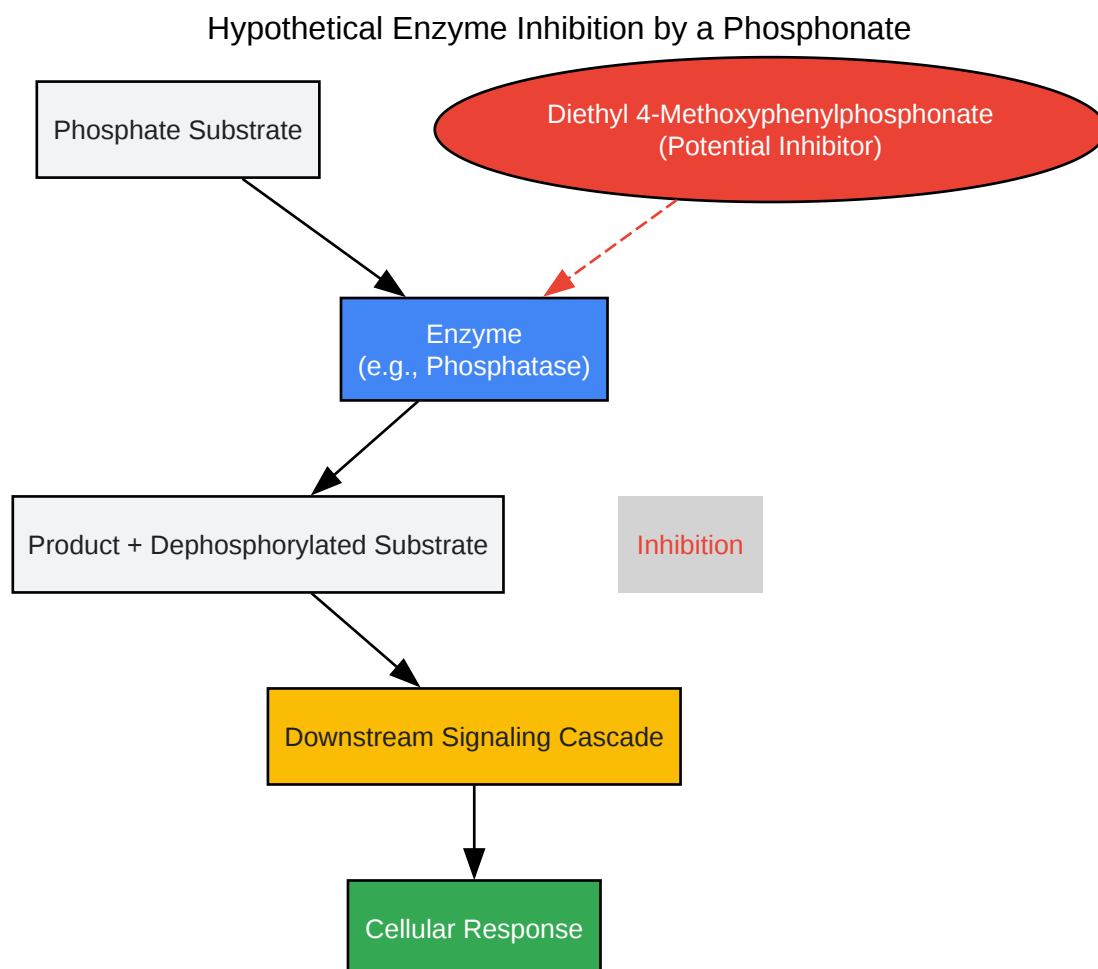
Phosphonates are well-established mimics of phosphate and carboxylate groups and can act as inhibitors of enzymes that process these functionalities.[4] Derivatives of (4-methoxyphenyl)methylphosphonate have been synthesized and shown to act as inhibitors of

acid phosphatases, which are implicated in conditions like osteoporosis.[3] This suggests that **Diethyl 4-Methoxyphenylphosphonate** could be a starting point for the design of inhibitors for various phosphatases or other enzymes with phosphate-binding sites.

## Potential Signaling Pathway Modulation

Given that many signaling pathways are regulated by phosphorylation and dephosphorylation events, phosphonate-containing molecules have the potential to modulate these pathways. For instance, bisphosphonates are known to affect cell signaling pathways, although their mechanism is complex and can involve multiple targets.[5] While no direct evidence links **Diethyl 4-Methoxyphenylphosphonate** to specific signaling pathways, its structure warrants investigation into its potential effects on kinase or phosphatase-mediated signaling cascades.

Hypothetical Signaling Pathway Inhibition:



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Caption: Potential mechanism of enzyme inhibition by a phosphonate analog.

## Conclusion

**Diethyl 4-Methoxyphenylphosphonate** is a readily synthesizable organophosphorus compound with well-defined physical and chemical properties. While its biological activities have not been extensively explored, the known inhibitory potential of related phosphonate derivatives against key enzymes suggests that this compound could serve as a valuable scaffold for the development of novel therapeutic agents. Further investigation into its biological effects, particularly its interaction with phosphatases and kinases, is warranted to unlock its full potential in drug discovery and development. This technical guide provides a foundational resource for researchers embarking on such investigations.

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## References

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